3,6-Di-O-(triisopropylsilyl)-D-glucal
Description
Significance within Modern Glycoscience Research
The significance of 3,6-Di-O-(triisopropylsilyl)-D-glucal in modern glycoscience lies in its role as a versatile glycosyl donor. The TIPS groups provide steric bulk and are electronically distinct from more common acyl (e.g., acetyl, benzoyl) and benzyl (B1604629) protective groups. nih.govresearchgate.net This allows for orthogonal protection strategies, where different protecting groups can be selectively removed under specific conditions, a crucial aspect in the multi-step synthesis of complex oligosaccharides. rsc.org
The presence of the bulky silyl (B83357) groups at the C-3 and C-6 positions can influence the conformation of the pyranoid ring, which in turn can affect the stereoselectivity of glycosylation reactions. nih.gov Silyl ethers are known to be more electron-donating than acetyl groups, which can "arm" the glycosyl donor, making it more reactive. researchgate.net This modulation of reactivity is a key theme in contemporary carbohydrate chemistry, enabling chemists to fine-tune glycosylation reactions for optimal yield and stereocontrol.
Furthermore, the use of silylated glucals like This compound is integral to the "glycal assembly" strategy, a powerful method for the construction of oligosaccharides. nih.gov In this approach, glycals serve as both glycosyl donors (after epoxidation) and acceptors, allowing for the rapid assembly of complex carbohydrate chains.
Historical Context of Protected Glucal Utilization in Organic Synthesis
The utility of protected glycals in organic synthesis has a rich history, with seminal work in the latter half of the 20th century laying the foundation for their modern applications. The pioneering work of Fischer and Zach in the early 1900s first introduced D-glucal. rroij.com However, it was the development of methods for the stereoselective synthesis of glycosidic linkages that truly unlocked the potential of these intermediates.
In the 1980s, the Danishefsky group revolutionized the field with their extensive work on the use of glycals in the synthesis of complex natural products and oligosaccharides. nih.govresearchgate.net Their "glycal assembly" strategy demonstrated the power of using glycals as versatile building blocks. nih.gov This approach often involved the epoxidation of the glucal double bond to form a reactive epoxide, which could then be opened by a glycosyl acceptor.
The choice of protecting groups on the glucal was quickly recognized as a critical parameter for controlling the outcome of these reactions. Early work often utilized acetyl or benzyl protecting groups. The introduction of silyl ethers, such as the triisopropylsilyl (TIPS) group, provided chemists with a new level of control. Silyl ethers offered different reactivity profiles and could be removed under conditions that left other protecting groups intact, expanding the synthetic toolbox for complex carbohydrate synthesis. nih.govchemicalbook.com The development of selectively protected glucals, such as This compound , is a direct outcome of this historical progression, providing researchers with precisely engineered tools for the challenges of modern glycoscience.
An in-depth examination of the synthetic methodologies for this compound reveals a nuanced interplay of regioselective protection, reaction optimization, and catalytic innovation. This article focuses exclusively on the chemical synthesis of this specific silylated glycal, adhering to a structured exploration of its retrosynthesis, preparation routes, the strategic influence of protecting groups, and catalytic approaches to its core structure.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O4Si2/c1-16(2)29(17(3)4,18(5)6)27-15-23-24(25)22(13-14-26-23)28-30(19(7)8,20(9)10)21(11)12/h13-14,16-25H,15H2,1-12H3/t22-,23-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOYFAHLHUEGEN-SMIHKQSGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301135403 | |
| Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343338-29-4 | |
| Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343338-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydro-2-deoxy-3,6-bis-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301135403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3,6 Di O Triisopropylsilyl D Glucal
Electrophilic Additions to the Glycal Double Bond
The electron-rich double bond between C1 and C2 makes 3,6-di-O-(triisopropylsilyl)-D-glucal susceptible to attack by various electrophiles, leading to the formation of functionalized pyranose rings.
The epoxidation of glycals is a fundamental transformation that yields highly reactive 1,2-anhydrosugars, which are valuable precursors for oligosaccharide synthesis. google.com A common and efficient method for the epoxidation of glycal derivatives is the use of dimethyldioxirane (B1199080) (DMDO), which can be generated in situ from Oxone and acetone. google.comresearchgate.net This method is known for its high yields and clean reaction profiles. google.com For instance, the epoxidation of 3,4,6-tri-O-benzyl-D-glucal with in situ generated DMDO in a biphasic system proceeds with 99% yield and complete selectivity for the α-epoxide (gluco-configuration). google.comresearchgate.net
The resulting epoxide ring is highly strained and can be opened by a variety of nucleophiles. wseas.org These ring-opening reactions typically proceed via an SN2 mechanism. wseas.orgstackexchange.com The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.
Strong Nucleophiles (Basic/Neutral Conditions): Strong, basic nucleophiles attack the less sterically hindered carbon (C1), resulting in 2-deoxy-glycosides. stackexchange.comaidic.it
Weak Nucleophiles (Acidic Conditions): Under acidic catalysis, the epoxide oxygen is first protonated, making it a better leaving group. wseas.org The nucleophilic attack then occurs preferentially at the more substituted carbon (C2) that can better stabilize a partial positive charge in the transition state, although the mechanism still has significant SN2 character. wseas.org
A study on the ring-opening of a D-glucal-derived vinyl oxirane (an epoxide) with various nucleophiles showed that the reaction pathway (1,2- vs. 1,4-addition) and stereoselectivity depend on the nucleophile used. wikipedia.org The attack of nucleophiles results in trans or anti products due to the backside attack characteristic of the SN2 mechanism. wseas.org
The double bond of this compound can be dihydroxylated to form a diol. Dihydroxylation can be achieved through different methods, leading to either syn or anti products. Anti-dihydroxylation can be accomplished via epoxidation followed by acid- or base-catalyzed ring-opening with water. youtube.com For syn-dihydroxylation, reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄) are typically used. youtube.com
Hydroboration-oxidation is a two-step reaction that converts the glycal double bond into a hydroxyl group. nih.gov The reaction is stereospecific, resulting in the syn-addition of a hydrogen and a hydroxyl group across the double bond. nih.govnih.gov Borane (BH₃) or its complexes add to the double bond in an anti-Markovnikov fashion, with the boron atom attaching to the less-substituted carbon (C1) and the hydrogen atom to the more substituted carbon (C2). nih.govscirp.org Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic medium replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. nih.govscirp.org This process on a glycal would be expected to yield a 2-deoxy-sugar.
Table 2: Expected Products from Dihydroxylation and Hydroboration-Oxidation
| Reaction | Reagent(s) | Expected Major Product from 3,6-Di-O-(TIPS)-D-glucal | Key Features | Reference(s) |
|---|---|---|---|---|
| syn-Dihydroxylation | 1. OsO₄ or cold KMnO₄ 2. NaHSO₃ | 3,6-Di-O-(TIPS)-D-mannopyranose | syn-addition of two OH groups | youtube.com |
| anti-Dihydroxylation | 1. m-CPBA or DMDO 2. H₃O⁺ | 3,6-Di-O-(TIPS)-D-glucopyranose | anti-addition of two OH groups | youtube.com |
The glycal double bond can undergo electrophilic addition with halogens (halogenation) or hydrogen halides (hydrohalogenation). The addition of hydrogen halides like HCl, HBr, or HI to an unsymmetrical alkene typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms (C1 of the glycal), and the halide adds to the more substituted carbon (C2), which can better stabilize the resulting carbocation intermediate. nih.govsynthose.com The reaction proceeds through a carbocation intermediate, and the halide acts as the nucleophile. nih.gov
In contrast, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the less substituted carbon. youtube.com Direct halogenation with reagents like Br₂ results in an exclusive anti-addition via a cyclic halonium ion intermediate, yielding trans-dihalides. youtube.com Radical-mediated halogenations are also known; for example, the reaction of tri-O-acetyl-d-glucal with chlorine azide (B81097) can produce regioisomeric products. hmdb.ca
Nucleophilic Additions and Substitutions
While the double bond is electron-rich, it can participate in reactions that result in the net addition of a nucleophile, often through rearrangement or radical pathways.
A key reaction of glycals is the Ferrier rearrangement, a nucleophilic substitution that involves an allylic shift. google.com Typically catalyzed by a Lewis acid, the reaction involves the departure of the C3 substituent (in this case, the C3-OTIPS group, though more typically an acetate) to form a delocalized allylic oxocarbenium ion. google.comquora.com This intermediate is then attacked by a nucleophile (such as an alcohol) at the anomeric carbon (C1), with a corresponding shift of the double bond to the C2-C3 position. google.com This reaction is widely used to synthesize 2,3-unsaturated glycosides. wikipedia.orgquora.com Using silanes as nucleophiles in Ferrier-type reactions can lead to the formation of C-glycosides. google.com
The glycal double bond is also susceptible to radical additions. wseas.orghmdb.ca Various heteroatom-centered radicals, such as those derived from thiols or phosphites, add regioselectively to the C2 position of the glycal. hmdb.ca This is followed by hydrogen atom abstraction to complete the addition, forming 2-deoxy-2-substituted sugar derivatives. hmdb.ca
Selective Functionalization of Remaining Hydroxyl Groups
This compound possesses a single free secondary hydroxyl group at the C4 position. This allows for selective functionalization at this site without the need for extensive protecting group manipulation. The reactivity of hydroxyl groups in carbohydrates is influenced by factors such as steric hindrance and electronic effects. The C4-OH can be selectively modified through various reactions, including:
Esterification: Reaction with acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), DMAP) to form C4-esters.
Alkylation: Reaction with alkylating agents such as alkyl halides or triflates under basic conditions (e.g., NaH) to introduce an ether linkage at the C4 position.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonate esters, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Enzymatic methods can also offer high regioselectivity. For example, lipases have been used for the selective deacetylation of per-O-acetylated glycals, highlighting the potential for biocatalysis in achieving selective functionalization.
Reductive Transformations
The double bond of the glycal can be reduced to yield a saturated 1,5-anhydro-D-glucitol derivative. This transformation is typically achieved through catalytic hydrogenation. aidic.it
Catalytic hydrogenation using reagents like hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum, or Ruthenium is a standard method for reducing carbon-carbon double bonds. wseas.orgaidic.it The reaction involves the syn-addition of two hydrogen atoms across the double bond from the less sterically hindered face of the molecule. For this compound, this would saturate the pyran ring, yielding 1,5-anhydro-3,6-di-O-(triisopropylsilyl)-2-deoxy-D-glucitol.
Other reducing agents can also be employed. While lithium aluminum hydride (LiAlH₄) does not typically reduce isolated carbon-carbon double bonds, it can reduce them if they are in conjugation with certain functional groups. In a related example, the reduction of 6-O-tosyl-d-glucal with excess LiAlH₄ unexpectedly led to the formation of 3,6-anhydro-d-glucal, indicating a more complex reductive pathway involving intramolecular substitution.
Applications of 3,6 Di O Triisopropylsilyl D Glucal in Complex Carbohydrate and Natural Product Synthesis
Stereoselective Glycosylation Strategies Utilizing 3,6-Di-O-(triisopropylsilyl)-D-glucal
Stereoselective glycosylation, the controlled formation of a glycosidic bond with a specific anomeric configuration (α or β), is a cornerstone of carbohydrate chemistry. This compound is an excellent precursor for achieving high stereoselectivity in these crucial reactions. The development of general glycosylation methods that enable the stereoselective construction of these linkages is a significant challenge, as the outcome can be highly dependent on the specific donor and acceptor pairing. nih.gov A common strategy involves the activation of a glycosyl donor with a Lewis acid to generate a highly reactive electrophile, such as an oxocarbenium ion, which is then attacked by a nucleophile (the glycosyl acceptor). nih.govdiva-portal.org
The Ferrier rearrangement is a powerful reaction that transforms glycals into 2,3-unsaturated glycosides. nih.govchemrxiv.org This reaction, typically conducted under acidic conditions, involves the allylic displacement of the group at C-3, accompanied by a migration of the double bond. nih.govresearchgate.net When applied to glucal derivatives, the Ferrier rearrangement often proceeds with high stereoselectivity, predominantly yielding α-anomers for hexoses. nih.gov
The mechanism can involve different intermediates, such as an allyloxycarbenium ion or a dioxolenium ion, depending on the substrate and reaction conditions. nih.gov The use of this compound in this reaction provides a substrate where the C-3 hydroxyl is protected, directing the rearrangement. While many Ferrier reactions use Lewis acids, kinetically controlled versions have been developed that can yield mixtures of α and β anomers. nih.gov
Table 1: Examples of Ferrier Rearrangement Conditions
| Glycal Derivative | Catalyst/Conditions | Primary Product Configuration | Reference |
|---|---|---|---|
| 3,4,6-Tri-O-acetyl-D-glucal | Boron Trifluoride | α-anomer | rsc.org |
| 3-O-mesyl-D-glycals | Triethylamine | α/β mixture (kinetic control) | nih.gov |
| Various Glycals | Electrochemical | High Diastereoselectivity | chemrxiv.org |
Lewis acids are frequently used to activate glycosyl donors for the formation of glycosidic bonds. nih.gov In the context of this compound, the silyl (B83357) groups influence the reactivity and selectivity of these transformations. For instance, in the total synthesis of (+)-Papulacandin D, the C-3 hydroxyl group of a glucal derivative was protected as a TIPS ether. nih.gov This protection was a key step before subsequent modifications, including metalation and halogenation at the C-1 position. nih.gov
The choice of Lewis acid and other additives can precisely control the stereochemical outcome. For example, activating a glucosyl imidate donor with trimethylsilyltriflate (TMSOTf) and dimethylformamide (DMF) can lead to α-glucosidic linkages, while using trimethylsilyl (B98337) iodide (TMSI) with triphenylphosphine (B44618) oxide (Ph3PO) can favor cis-glucosylation. nih.gov
Activating the glucal itself is another effective strategy for glycosylation. This compound can be converted into various activated species, such as iodo-glucals. In one synthetic route, protection of the C-3 hydroxyl as a TIPS ether was followed by metalation at C-1 and subsequent reaction with diiodoethane to furnish a reactive iodo-glucal intermediate in high yield. nih.gov Such activated intermediates are primed for cross-coupling reactions to form C-glycosides and other complex structures. nih.gov Another approach involves the conversion of glycals into glycosyl trichloroacetimidates, which can be activated under mildly acidic conditions for the stereospecific synthesis of N-glycosides. rsc.org
Construction of Oligosaccharide Scaffolds
Oligosaccharides are complex molecules assembled from monosaccharide units. diva-portal.org The synthesis of these structures requires a carefully planned strategy of sequential glycosylation reactions. This compound serves as a valuable starting block for these multi-step syntheses. The TIPS groups at C-3 and C-6 provide stable protection while leaving the C-4 hydroxyl available for glycosylation, enabling the construction of linear or branched oligosaccharide chains. nih.gov
The synthesis of a glucohexaose, for example, involved a "3+3" strategy where a trisaccharide donor was coupled with a trisaccharide acceptor. nih.gov The preparation of such complex building blocks often relies on the selective protection and deprotection of hydroxyl groups, a role for which the TIPS group is well-suited. nih.govnih.gov The strategic use of different protecting groups allows for the sequential elongation of the carbohydrate chain to build complex oligosaccharide scaffolds. nih.gov
Synthesis of C-Glycosides and N-Glycosides
C-glycosides and N-glycosides are important classes of carbohydrate analogs where the anomeric oxygen is replaced by a carbon or nitrogen atom, respectively. This substitution confers greater stability against enzymatic and chemical hydrolysis, making them attractive targets for drug development. nih.govcuny.edunih.gov
C-Glycosides: The synthesis of C-glycosides from this compound can be achieved through various methods. One key strategy involves the palladium-catalyzed cross-coupling of a glucal-silanol (derived from the silylated glucal) with an aryl iodide, a critical step in the synthesis of the C-arylglycoside natural product (+)-Papulacandin D. nih.gov Other methods include the reaction of glucal-derived cyclopropanes which can undergo ring-expansion and contraction to form C-furanosides, precursors to C-nucleosides. rsc.org Lewis acid-catalyzed reactions of glycals with various carbon nucleophiles are also widely employed to create C-C bonds at the anomeric position. researchgate.netresearchgate.net
N-Glycosides: The synthesis of N-glycosides often involves the reaction of an activated sugar with an amine or other nitrogen nucleophile. rsc.org For instance, glycosyl trichloroacetimidates derived from protected glucals can react with sulfonamides in a self-promoted, stereospecific manner to yield β-N-glucosides without the need for an external catalyst. rsc.org The resulting N-sulfonyl and N-carbamate groups can function as orthogonal protecting groups, allowing for further functionalization. rsc.org
Table 2: Selected Methods for C- and N-Glycoside Synthesis
| Glycoside Type | Method | Key Reagents/Intermediates | Product Type | Reference |
|---|---|---|---|---|
| C-Glycoside | Palladium-catalyzed cross-coupling | Glucal-silanol, Aryl iodide | C-aryl glycoside | nih.gov |
| C-Glycoside | Ring-expansion/contraction | Glucal-derived cyclopropane | C-furanoside | rsc.org |
| C-Glycoside | Lewis acid-catalyzed addition | Thiophene, Zn(CN)2 | Heteroaryl C-glycoside | researchgate.net |
| N-Glycoside | Self-promoted glycosylation | Glycosyl trichloroacetimidate | N-glycosyl sulfonamide | rsc.org |
| N-Glycoside | HCl-catalyzed C-glycosylation | Unprotected sugar, Aryl amine | N-heteroaryl C-glycoside | nih.gov |
Role as a Chiral Building Block in Asymmetric Synthesis
Beyond carbohydrate chemistry, this compound and related carbohydrate derivatives serve as valuable chiral building blocks. mdpi.comsigmaaldrich.com The densely packed and well-defined stereogenic centers of the sugar ring make it an excellent starting point for the synthesis of complex, non-carbohydrate natural products and pharmaceuticals. mdpi.comrsc.org
The glucal scaffold can be chemically manipulated to create a variety of chiral synthons. For example, the double bond of the glycal can participate in cycloaddition reactions, as seen in the stereoselective [2+2] cycloaddition with chlorosulfonyl isocyanate to form a β-lactam fused to the carbohydrate ring. orgsyn.org In the synthesis of (+)-Papulacandin D, the entire C-arylglycopyranoside core was constructed from a glucal derivative, demonstrating its use as a foundational chiral template. nih.gov The transformation of the sugar into non-carbohydrate structures, such as polyhydroxylated alkanes or functionalized heterocycles, showcases the versatility of these compounds as starting materials in asymmetric synthesis. nih.govrsc.org
Integration into Total Synthesis of Biologically Active Natural Products: A Case Study in Strategic Synthesis
The strategic application of selectively protected carbohydrate building blocks is a cornerstone of modern natural product synthesis. The unique reactivity and stereochemical information embedded within these synthons allow for efficient and elegant construction of complex molecular architectures. While a broad range of protected glycals have been successfully integrated into the total synthesis of numerous biologically active natural products, a documented total synthesis of a named, biologically active natural product explicitly utilizing This compound as a key starting material or intermediate remains to be prominently featured in peer-reviewed scientific literature.
Extensive searches of chemical databases and scholarly articles have not yielded a specific, published total synthesis that commences with or pivots on the use of this compound. The syntheses of notable natural products that incorporate a glucal-derived moiety, such as (+)-decarestrictine L and (+)-papulacandin D, have historically employed alternative protecting group strategies, for instance, starting from tri-O-acetyl-D-glucal. researchgate.netnii.ac.jp
While the specific application of This compound in a completed total synthesis is not readily found in the literature, the principles of its potential use can be inferred from the broader context of carbohydrate chemistry and total synthesis. Its structure suggests it would be a valuable intermediate for reactions where:
The C-4 hydroxyl group is intended for selective functionalization.
The bulky TIPS groups direct the approach of reagents to other parts of the molecule in a stereocontrolled manner.
A robust protecting group scheme is required that can withstand a variety of reaction conditions before a late-stage deprotection is desired.
Advanced Spectroscopic and Chromatographic Characterization in Research Involving 3,6 Di O Triisopropylsilyl D Glucal
Applications of Multi-Dimensional NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound with multiple stereocenters and large, flexible protecting groups like 3,6-Di-O-(triisopropylsilyl)-D-glucal, one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, but multi-dimensional (2D) NMR is essential for unambiguous assignment of all atoms and confirmation of the precise molecular architecture.
Detailed structural analysis of silyl-protected glycals relies on a combination of 2D NMR experiments:
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY is critical for tracing the connectivity of the protons around the dihydropyran ring, from the olefinic protons (H-1, H-2) to the protons on the stereogenic centers (H-3, H-4, H-5) and the exocyclic methylene (B1212753) group (H-6).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. For instance, the proton at the C-5 position can be unequivocally linked to the C-5 carbon atom.
While specific spectral data for this compound is not widely published, the expected correlations based on its structure are well-defined.
Table 1: Expected 2D NMR Correlations for Structural Elucidation
| NMR Experiment | Correlated Nuclei | Purpose in Analyzing this compound |
|---|---|---|
| COSY | ¹H – ¹H | Confirms proton connectivity within the glucal ring (e.g., H-3 with H-4, H-4 with H-5). |
| HSQC | ¹H – ¹³C (¹J) | Assigns carbon signals by linking them to their directly attached protons (e.g., C-5 to H-5). |
| HMBC | ¹H – ¹³C (²J, ³J) | Confirms regiochemistry of silylation via correlations between TIPS protons and C-3/C-6. Establishes connectivity across the ring and to protecting groups. |
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. This capability is crucial in synthetic chemistry for confirming the identity of a target compound and for monitoring the progress of a reaction.
In the synthesis of this compound, HRMS would be used to confirm the successful installation of the two triisopropylsilyl protecting groups onto the D-glucal scaffold. By comparing the experimentally measured mass to the theoretically calculated mass for the desired chemical formula (C₂₄H₅₀O₄Si₂), researchers can verify the product's identity with high confidence. rsc.org The high accuracy of HRMS allows it to distinguish between compounds with very similar nominal masses.
Common ionization techniques for this type of analysis include Electrospray Ionization (ESI), which is gentle and well-suited for polar molecules. The compound is often detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. rsc.orgsonaricollege.in
Table 2: Predicted HRMS Data for this compound (C₂₄H₅₀O₄Si₂)
| Adduct | Formula | Calculated Monoisotopic Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₂₄H₅₁O₄Si₂]⁺ | 459.3270 |
| [M+Na]⁺ | [C₂₄H₅₀O₄Si₂Na]⁺ | 481.3089 |
| [M+K]⁺ | [C₂₄H₅₀O₄Si₂K]⁺ | 497.2828 |
| [M+NH₄]⁺ | [C₂₄H₅₄NO₄Si₂]⁺ | 476.3535 |
Chromatographic Techniques for Purification and Purity Assessment in Research Contexts
The isolation of this compound from a reaction mixture requires effective purification techniques to remove unreacted starting materials, reagents, and byproducts. Chromatographic methods are the primary tools for this purpose.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress. sonaricollege.in A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. By comparing the spots of the reaction mixture to those of the starting materials, a researcher can determine when the reaction is complete. TLC is also used to screen for optimal solvent systems for column chromatography.
Flash Column Chromatography: This is the standard method for purifying gram-scale quantities of organic compounds. sonaricollege.in The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase), often a mixture of hexanes and ethyl acetate (B1210297), is then passed through the column. sonaricollege.inorgsyn.org Components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure desired product.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical quantification, HPLC can be employed. sonaricollege.in It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column with smaller particle sizes, resulting in higher resolution and separation efficiency.
After purification, the purity of the this compound sample is assessed, often using gas chromatography (GC) or quantitative NMR (qNMR). orgsyn.org
Table 3: Chromatographic Techniques in the Context of this compound Research
| Technique | Phase | Primary Purpose | Typical Implementation |
|---|---|---|---|
| TLC | Analytical | Reaction monitoring, solvent system screening | Silica gel plate with visualization under UV light or by chemical staining. |
| Flash Column Chromatography | Preparative | Primary purification of the crude product | Glass column packed with silica gel; elution with a hexane/ethyl acetate gradient. sonaricollege.in |
| HPLC | Analytical/Preparative | High-purity separation and purity assessment | High-resolution column with automated detection. sonaricollege.in |
| GC | Analytical | Final purity assessment | Analysis of the volatile compound to detect impurities. labproinc.comchemimpex.com |
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy investigates the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are essential for confirming the stereochemical integrity of a molecule like this compound, ensuring that the stereocenters have not been altered during the synthetic process.
Optical Rotation: The measurement of specific rotation ([α]D) is a routine chiroptical technique. sonaricollege.in It measures the angle to which a solution of a chiral compound rotates plane-polarized light. While a single value does not define the absolute configuration, it serves as a critical quality control check that can be compared to literature values for known compounds.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides more detailed stereochemical information. A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. unipi.it For a CD signal to be observed, the molecule must be chiral and must contain a chromophore (a light-absorbing group) in or near the chiral environment. unipi.it In this compound, the carbon-carbon double bond (C=C) of the glucal ring acts as a chromophore. The shape and sign of the resulting CD curve (known as a Cotton effect) are highly sensitive to the spatial arrangement of the atoms around the chromophore. Therefore, the CD spectrum provides a unique fingerprint for the specific stereochemistry of the molecule. By comparing the experimental spectrum to that of related compounds or to spectra predicted by computational methods, the absolute configuration can be confidently assigned or confirmed.
Computational and Theoretical Approaches to 3,6 Di O Triisopropylsilyl D Glucal Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has emerged as a important method for elucidating the mechanisms of complex organic reactions, including the glycosylation reactions of protected glycals like 3,6-Di-O-(triisopropylsilyl)-D-glucal. ntu.edu.sg DFT calculations allow for the detailed exploration of potential energy surfaces, enabling the characterization of transition states and intermediates that are often difficult to detect experimentally. ntu.edu.sg
In the context of this compound, DFT studies would primarily focus on the initial protonation or activation of the glucal double bond, leading to the formation of a key oxocarbenium ion intermediate. The nature and stability of this intermediate are critical in determining the stereoselectivity of the subsequent nucleophilic attack.
Key areas of investigation using DFT include:
Protonation and Oxocarbenium Ion Formation: DFT calculations can model the approach of an acid catalyst and map the energy profile for the protonation of the enol ether double bond. This would reveal the preferred site of protonation and the activation energy required for the formation of the crucial oxocarbenium ion. The bulky TIPS groups are expected to influence the trajectory of the incoming electrophile.
Conformation of the Oxocarbenium Ion: The oxocarbenium ion intermediate is not planar and can exist in several half-chair or envelope conformations. DFT can be used to calculate the relative energies of these conformers. The presence of the large TIPS groups at C3 and C6 would likely favor specific conformations that minimize steric interactions, thereby directing the approach of the nucleophile.
Nucleophilic Attack and Stereoselectivity: By modeling the approach of a nucleophile (e.g., an alcohol) to the different low-energy conformers of the oxocarbenium ion, DFT can predict the activation barriers for the formation of α- and β-glycosides. This allows for a rationalization of the observed stereoselectivity in glycosylation reactions involving this donor. The steric hindrance imposed by the C3-O-TIPS group is anticipated to play a significant role in favoring attack from the less hindered face.
A hypothetical DFT study on the glycosylation of this compound with a simple alcohol like methanol (B129727) could yield the following type of data:
| Intermediate/Transition State | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants (Glucal + H+) | 0.0 | - |
| Transition State 1 (Protonation) | +15.2 | C1-C2 bond lengthening, O-H bond forming |
| Oxocarbenium Ion (4H3 conformer) | -5.1 | C1-O5 bond length ~1.35 Å |
| Oxocarbenium Ion (3H4 conformer) | -3.9 | C1-O5 bond length ~1.36 Å |
| Transition State 2 (α-attack) | +8.7 | Nucleophile approaches from the α-face |
| Transition State 3 (β-attack) | +11.5 | Nucleophile approaches from the β-face |
| α-Glycoside Product | -20.3 | - |
| β-Glycoside Product | -18.9 | - |
Note: This data is illustrative and based on general principles of glycosylation chemistry. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules in solution. mpg.de For a flexible molecule like this compound, MD simulations are invaluable for understanding its conformational landscape and how it is influenced by the bulky silyl (B83357) protecting groups and the solvent environment. mpg.de
MD simulations can reveal:
Preferred Conformations: By simulating the motion of the glucal over time, MD can identify the most populated conformations of the pyranoid ring. For D-glucal derivatives, the ring typically exists in a dynamic equilibrium between different half-chair (e.g., ⁴H₅ and ⁵H₄) and skew-boat conformations. The large and lipophilic TIPS groups will significantly impact this equilibrium.
Orientation of Protecting Groups: The flexibility of the C-O-Si bonds allows the triisopropylsilyl groups to adopt various orientations. MD simulations can map the conformational space available to these groups and identify any preferred arrangements that might influence the accessibility of the reactive centers.
Solvent Effects: By including explicit solvent molecules in the simulation, MD can provide a realistic picture of how the solvent interacts with the protected glucal and influences its conformation.
A typical output from an MD simulation would be a Ramachandran-like plot for the key dihedral angles of the glucal ring, showing the probability of finding the molecule in a particular conformation.
| Conformational State | Population (%) in Water | Population (%) in Dichloromethane | Key Dihedral Angles (φ, ψ) |
| ⁴H₅ Half-Chair | 65% | 75% | (~ -60°, ~150°) |
| ⁵H₄ Half-Chair | 25% | 15% | (~ 60°, ~ -150°) |
| Skew/Boat Forms | 10% | 10% | Various |
Note: This data is hypothetical and intended to illustrate the type of information obtained from MD simulations. The actual populations would depend on the force field used and the simulation parameters.
Prediction of Reactivity and Selectivity via Computational Methods
The integration of DFT and MD simulations allows for a comprehensive computational approach to predicting the reactivity and selectivity of this compound. By understanding the conformational preferences from MD and the energetic barriers from DFT, a more complete picture of the factors governing the outcome of a glycosylation reaction can be constructed.
For instance, if MD simulations show a strong preference for a particular ground-state conformation, this can be used as the starting point for DFT calculations of the reaction pathway. This approach, often referred to as a QM/MM (Quantum Mechanics/Molecular Mechanics) method, can provide more accurate predictions by treating the reactive core with high-level quantum mechanics while the rest of the molecule and the solvent are described by a more computationally efficient molecular mechanics force field.
Computational methods can also be used to predict how changes in the protecting groups or the reaction conditions will affect the outcome. For example, by computationally modeling the same reaction with a smaller silyl group (e.g., trimethylsilyl) instead of the bulky TIPS group, one could quantify the steric effect on the stereoselectivity.
Emerging Research Directions and Future Challenges for 3,6 Di O Triisopropylsilyl D Glucal
Development of Novel Green Synthetic Methodologies
Traditional methods for the silylation of carbohydrates often rely on reagents and solvents that pose economic and toxicological challenges, such as pyridine (B92270) and dimethylformamide. google.com The synthesis of silylated carbohydrates typically involves the reaction of a hydroxyl group with a silylating agent, like a silyl (B83357) chloride, to form a stable silicon-oxygen bond. numberanalytics.com Modern synthetic chemistry is increasingly focused on developing "green" alternatives that are more efficient, produce less waste, and utilize less hazardous materials. universiteitleiden.nl
Research into greener silylation processes applicable to glucal derivatives focuses on several key areas:
Catalyst Innovation: The use of inexpensive and non-toxic catalysts is a primary goal. For instance, iodine has been shown to be an efficient and nearly neutral catalyst for the trimethylsilylation of various alcohols using 1,1,1,3,3,3-Hexamethyldisilazane (HMDS). organic-chemistry.org Similarly, simple catalysts like sodium hydroxide (B78521) have been used for the cross-dehydrogenative coupling of alcohols and hydrosilanes, avoiding the production of stoichiometric salt byproducts. organic-chemistry.org
Solvent Replacement: A major objective is the replacement of hazardous solvents like pyridine, which is commonly used in silylation reactions. wmich.edu Efforts are being made to use more environmentally benign solvents or even solvent-free conditions. universiteitleiden.nlnih.gov For example, some lipase-catalyzed reactions have been successfully performed in propylene (B89431) carbonate, a green solvent, which can be reused with minimal loss in efficiency. nih.gov
Atom Economy: Methodologies that improve atom economy, such as dehydrogenative cross-coupling where the only byproduct is hydrogen gas, are highly desirable for producing poly(silyl ether)s and could be adapted for monosaccharide functionalization. mdpi.com
The development of these green methodologies is crucial for making the synthesis of compounds like 3,6-Di-O-(triisopropylsilyl)-D-glucal more sustainable and economically viable. google.com
| Synthetic Aspect | Traditional Method | Emerging Green Alternative | Potential Advantage |
|---|---|---|---|
| Catalyst/Reagent | Stoichiometric amounts of base (e.g., pyridine, triethylamine) with silyl chlorides. youtube.com | Catalytic systems (e.g., Iodine, NaOH, B(C6F5)3). organic-chemistry.org | Reduced waste, lower cost, milder reaction conditions. organic-chemistry.org |
| Solvent | Pyridine, Dichloromethane (DCM), Dimethylformamide (DMF). google.comscholaris.ca | Acetonitrile, Propylene Carbonate, or solvent-free conditions. organic-chemistry.orgnih.gov | Reduced toxicity, easier workup, potential for solvent recycling. nih.gov |
| Byproducts | Stoichiometric salt byproducts (e.g., pyridinium (B92312) hydrochloride). wmich.edu | Benign byproducts (e.g., H2 gas, ammonia). wmich.edumdpi.com | Improved atom economy and simplified purification. mdpi.com |
Exploration of Bio-Catalytic Transformations
Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental friendliness. mdpi.commdpi.com In carbohydrate chemistry, enzymes are of particular interest for their ability to perform highly stereoselective transformations, often without the need for extensive protecting group strategies. nih.gov
For silylated glucals, research is exploring several enzymatic avenues:
Lipase-Mediated Transformations: Lipases are widely used biocatalysts for reactions like esterification and acylation. nih.govmdpi.comnih.gov They have been employed for the enantioselective acylation of protected amino alcohols and the deacetylation of acetylated glucals. researchgate.netrsc.org However, their application directly on silyl ethers is complex. One detailed study demonstrated that while lipases can mediate the turnover of trimethylsilyl (B98337) (TMS)-protected alcohols, the reaction appears to be non-specific and independent of the enzyme's catalytic triad, which may limit their use for achieving high enantioselectivity in silyl group manipulations. researchgate.net
Glycosidase-Catalyzed Reactions: Glycosidases are enzymes that can synthesize glycosides with high anomeric purity in a single step under mild conditions. researchgate.net β-Galactosidases, for example, have been used to transfer galactose units to acceptor molecules. researchgate.netnih.gov The bulky TIPS groups on this compound could direct the stereochemical outcome of such enzymatic glycosylations, a prospect for future investigation.
Emerging Enzyme Classes: Research into novel enzymes that act on silicon-containing molecules is a promising frontier. nih.gov For instance, silicateins, enzymes found in nature, are known to catalyze the hydrolysis and condensation of Si-O bonds. nih.gov Engineering these or other enzymes could provide highly specific catalysts for the formation or cleavage of silyl ethers on carbohydrate scaffolds. nih.gov
| Enzyme Class | Potential Transformation on Silylated Glucals | Research Findings & Challenges | Reference |
|---|---|---|---|
| Lipases | Selective acylation/deacylation of remaining hydroxyl groups; potential silyl ether cleavage. | Effective for acyl group manipulation on protected sugars. However, turnover of silyl ethers may be non-specific and not rely on the catalytic active site. | researchgate.netresearchgate.net |
| Glycosidases | Glycosylation reactions using the silylated glucal as a donor or acceptor. | Can produce anomerically pure glycosides in one step under mild conditions. The bulky silyl groups could influence substrate recognition and product stereochemistry. | researchgate.netnih.gov |
| Silicateins | Direct and specific formation or cleavage of the silyl ether bonds (Si-O-C). | Known to catalyze Si-O bond hydrolysis and condensation. Represents a frontier area for biocatalytic synthesis of organosilicon compounds. | nih.gov |
Expanding Applications in Material Science or Drug Discovery as Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of complex molecules due to the stability and specific reactivity conferred by its protecting groups. chemimpex.comresearchgate.net Its future applications are poised to expand significantly in both material science and drug discovery.
Material Science: Silylated biomolecules are gaining traction as versatile components for advanced materials. nih.gov
Degradable Polymers: Polymers derived from sugars are an attractive renewable alternative to those derived from fossil fuels. nih.govrsc.org A cyclic ketene (B1206846) acetal (B89532) derived from D-glucal has been used in radical ring-opening polymerization to create degradable polyacetal-polyester copolymers. nih.gov The silyl groups in this compound could be used to tune the properties (e.g., hydrophobicity, thermal stability) of such polymers. Poly(silyl ether)s are themselves a class of materials known for their thermal stability and hydrolytic degradability. mdpi.com
Bioinks and Hydrogels: Silylated biopolymers, such as gelatin, can be crosslinked under biocompatible conditions to form hydrogels suitable for 3D bioprinting and tissue engineering. nih.gov The silyl groups facilitate a sol-gel process for crosslinking. nih.gov Incorporating a functionalized glucal derivative could create bioactive scaffolds.
Drug Discovery: Glycans and their derivatives are crucial in many biological processes, and their synthesis is key to developing new therapeutics. nih.govresearchgate.net
Complex Carbohydrate Synthesis: The primary use of protected glucals is as a building block for complex carbohydrates, glycoproteins, and glycosides. chemimpex.com The bulky TIPS groups at the C3 and C6 positions leave the C4 hydroxyl as the main site for subsequent reactions, allowing for precise, regioselective modifications. numberanalytics.comwiley-vch.de
Synthesis of Bioactive Molecules: Silylated glucal intermediates are instrumental in the synthesis of drugs for conditions such as diabetes and cardiovascular diseases. The enol ether functionality of the glucal can be exploited for various transformations to build complex molecular architectures found in natural products and pharmaceutically relevant compounds. researchgate.netrsc.org
| Application Area | Specific Use | Role of this compound | Reference |
|---|---|---|---|
| Material Science | Renewable & Degradable Polymers | Serves as a protected monomer; silyl groups can tune polymer properties like hydrophobicity and degradability. | mdpi.comnih.gov |
| Bioinks & Hydrogels | Can be incorporated into biopolymer matrices to create biocompatible and bioactive materials for tissue engineering. | chemimpex.comnih.gov | |
| Drug Discovery | Intermediate for Complex Glycans | Acts as a versatile protecting group scaffold, enabling precise, regioselective construction of glycosidic bonds. | numberanalytics.comchemimpex.com |
| Synthesis of Bioactive Compounds | Provides a chiral backbone for creating diverse molecules with potential therapeutic applications. | researchgate.net |
Addressing Challenges in Scalable Synthesis and Derivatization
Despite its utility, the widespread adoption of this compound is hampered by challenges related to its synthesis and subsequent modification, particularly on an industrial scale.
Scalable Synthesis: The large-scale chemical synthesis of complex carbohydrates is notoriously difficult. nih.gov Key challenges include:
Purification: The removal of excess reagents and byproducts from silylation reactions can be difficult, sometimes requiring chromatographic separation, which is not ideal for large-scale production. google.comwmich.edu For instance, methods using certain reagents can produce insoluble byproducts like ammonium (B1175870) chloride that complicate isolation. google.com
Reaction Conditions: Many laboratory-scale syntheses require multi-step procedures, the use of a large excess of reagents, or harsh conditions that are not economically or environmentally feasible at scale. wmich.edubeilstein-journals.org
Regioselectivity: Achieving selective protection of specific hydroxyl groups on a carbohydrate is a primary challenge. numberanalytics.comwiley-vch.de While the synthesis of a di-silylated compound like this compound implies a degree of selectivity has been achieved, optimizing this for high yield and purity on a large scale remains a significant hurdle.
Derivatization: The very protecting groups that enable selective synthesis also present challenges for further functionalization.
Steric Hindrance: The bulky triisopropylsilyl groups can sterically hinder reactions at adjacent positions, potentially lowering yields or requiring more forceful reaction conditions. numberanalytics.com
Protecting Group Manipulation: The selective removal (deprotection) of one silyl group in the presence of the other, or the removal of the silyl groups without affecting other sensitive functionalities in the molecule, requires carefully orchestrated protecting group strategies. wiley-vch.de The stability of TIPS ethers necessitates specific reagents for cleavage, such as fluoride (B91410) ions (e.g., TBAF) or strong acids, which must be compatible with the rest of the molecule. numberanalytics.comyoutube.com
Reactivity Control: The electron-donating or -withdrawing nature of protecting groups has a profound impact on the reactivity of the carbohydrate, particularly at the anomeric center, which affects the outcome of glycosylation reactions. wiley-vch.de
Overcoming these challenges through the development of more robust, efficient, and cost-effective synthetic and purification processes is essential for unlocking the full potential of this compound as a key intermediate in science and industry. nih.govresearchgate.net
| Challenge Area | Specific Issue | Potential Mitigation Strategy |
|---|---|---|
| Scalable Synthesis | Purification and byproduct removal. | Develop catalytic systems that minimize byproducts; explore precipitation or crystallization methods instead of chromatography. google.comorganic-chemistry.org |
| Reaction efficiency and cost. | Optimize reactions to reduce the excess of reagents; utilize one-pot procedures; develop recyclable catalysts. universiteitleiden.nlbeilstein-journals.org | |
| Derivatization | Steric hindrance from bulky TIPS groups. | Utilize highly reactive reagents or catalysts; explore enzymatic transformations that may be less affected by steric bulk. |
| Selective deprotection and compatibility. | Employ orthogonal protecting group strategies; develop milder deprotection conditions. wiley-vch.de |
Q & A
Basic Research Questions
Q. What are the optimal conditions for introducing triisopropylsilyl (TIPS) groups at the 3- and 6-positions of D-glucal?
- Methodological Answer : The silylation of D-glucal typically employs TIPSCl (4.0 equiv) with imidazole (8.0 equiv) in DMF at 80°C for 16 hours under anhydrous conditions. This protocol ensures high regioselectivity for the 3- and 6-hydroxyl groups while avoiding over-silylation. Purification via flash column chromatography (heptanes/EtOAc 97:3) yields the product in >95% purity. NMR analysis (¹H, ¹³C) is critical to confirm the absence of unreacted hydroxyl groups .
Q. How does the choice of protecting groups influence the solubility and reactivity of 3,6-di-O-TIPS-D-glucal in glycosylation reactions?
- Methodological Answer : The bulky TIPS groups enhance solubility in non-polar solvents (e.g., toluene, CH₂Cl₂) and stabilize the glucal against premature oxidation. However, steric hindrance from TIPS can reduce reactivity in electrophilic additions. Comparative studies with acetyl or benzyl-protected glucals show that TIPS derivatives require stronger Lewis acids (e.g., BF₃·Et₂O) to activate glycosyl acceptors .
Q. What purification techniques are most effective for isolating 3,6-di-O-TIPS-D-glucal from side products?
- Methodological Answer : Flash column chromatography using gradients of heptanes/EtOAc (95:5 to 85:15) effectively separates the target compound from mono-silylated byproducts. Analytical TLC (Rf ~0.4 in 9:1 heptanes/EtOAc) and HPLC (C18 column, acetonitrile/water 70:30) are recommended for purity validation. Crystallization from cold EtOAc/hexane mixtures can further improve yield .
Advanced Research Questions
Q. How do protective groups on D-glucal affect diastereoselectivity in transition-metal-catalyzed benzannulation reactions?
- Methodological Answer : TIPS groups at the 3- and 6-positions enforce a 5H₄-conformation in the glucal ring, directing diastereoselectivity in benzannulation with alkynes (e.g., 3-hexyne). This contrasts with isopropylidene-protected glucals, which adopt a 4H₅ conformation, leading to divergent stereochemical outcomes. X-ray crystallography and NOE NMR experiments are essential to confirm the dominant conformer and predict product stereochemistry .
Q. What strategies can mitigate low yields in multi-step syntheses involving 3,6-di-O-TIPS-D-glucal?
- Methodological Answer : Key bottlenecks include incomplete silylation and side reactions during deprotection. Optimizing stoichiometry (excess TIPSCl) and reaction time (≥16 hours) improves silylation efficiency. For acid-sensitive intermediates, using buffered deprotection conditions (e.g., PPTS in MeOH) preserves the glucal backbone. Parallel small-scale screening (e.g., Design of Experiments) identifies optimal parameters for yield improvement .
Q. How can conflicting NMR data for 3,6-di-O-TIPS-D-glucal derivatives be resolved?
- Methodological Answer : Contradictions in ¹H NMR coupling constants (e.g., J values for anomeric protons) often arise from dynamic conformational equilibria. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can "freeze" rotamers, allowing precise assignment. Complementary 2D NMR techniques (COSY, HSQC) and computational modeling (DFT) further clarify structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
